

# A Comprehensive Technical Guide to 4-Chloro-2-fluorophenylacetonitrile

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

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This technical guide provides an in-depth overview of **4-Chloro-2-fluorophenylacetonitrile**, a key intermediate in the synthesis of targeted cancer therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Identity and Synonyms

**4-Chloro-2-fluorophenylacetonitrile** is a substituted aromatic nitrile with the chemical formula  $C_8H_5ClFN$ . It is also known by several other names in scientific literature and commercial catalogs.

Identifier Type	Value
IUPAC Name	2-(4-Chloro-2-fluorophenyl)acetonitrile
CAS Number	75279-53-7[1][2]
Molecular Formula	$C_8H_5ClFN$ [1][2]
Molecular Weight	169.58 g/mol [1]

A comprehensive list of its synonyms is provided below to facilitate literature and database searches.

## Synonym

(4-CHLORO-2-FLUORO-PHENYL)-ACETONITRILE[2]

(4-CHLORO-2-FLUOROPHENYL)ACETONITRILE[2]

2-(2-FLUORO-4-CHLOROPHENYL)ACETONITRILE[2]

4-CHLORO-2-FLUOROBENZENEACETONITRILE[2]

BENZENEACETONITRILE, 4-CHLORO-2-FLUORO-[2]

4-Chloro-2-fluorobenzylcyanide[1]

## Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of **4-Chloro-2-fluorophenylacetonitrile**. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Source
Melting Point	37-41 °C	[1]
Boiling Point	133 °C @ 15 mmHg	[1]
Density (Predicted)	1.286 ± 0.06 g/cm <sup>3</sup>	[1]
LogP	2.34 at 25°C and pH 7	[1]

Note: Experimental spectroscopic data for **4-Chloro-2-fluorophenylacetonitrile** is not readily available in the public domain. The data for the closely related isomer, 2-chloro-4-fluorophenylacetonitrile, is provided below for reference.

Reference Spectroscopic Data for 2-chloro-4-fluorophenylacetonitrile (CAS: 75279-56-0)

Technique	Data
Predicted $^1\text{H}$ NMR	Not available
Predicted $^{13}\text{C}$ NMR	Not available
Predicted Mass Spec.	$[\text{M}+\text{H}]^+$ : 170.01674, $[\text{M}+\text{Na}]^+$ : 191.99868, $[\text{M}-\text{H}]^-$ : 168.00218[3]
Predicted IR	Not available

## Role in Drug Development: An Intermediate for p53-MDM2 Inhibitors

**4-Chloro-2-fluorophenylacetonitrile** is a crucial building block in the synthesis of the clinical-stage drug candidate RG7388 (Idasanutlin). RG7388 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[4][5][6][7]

## The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its negative regulator, Mouse double minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.

The interaction between p53 and MDM2 is a key regulatory node in the cell's response to stress. Inhibition of this interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.

Caption: The p53-MDM2 signaling pathway and its inhibition by RG7388.

## Experimental Protocols

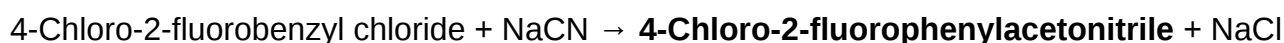
While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-fluorophenylacetonitrile** from a peer-reviewed publication is not readily available, a plausible

synthesis can be adapted from the known procedures for structurally similar compounds, such as the cyanation of substituted benzyl chlorides.

## Adapted Synthesis of 4-Chloro-2-fluorophenylacetonitrile

This protocol is adapted from the general procedure for the synthesis of benzyl cyanides from benzyl chlorides.[8]

Reaction Scheme:



Materials:

- 4-Chloro-2-fluorobenzyl chloride
- Sodium cyanide (NaCN)
- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
- Solvent (e.g., a mixture of water and an organic solvent like toluene or dichloromethane)
- Deionized water
- Brine solution (saturated NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a well-ventilated fume hood, dissolve 4-Chloro-2-fluorobenzyl chloride in an organic solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

- Add the phase-transfer catalyst to the reaction flask.
- Slowly add the aqueous sodium cyanide solution to the stirred solution of 4-Chloro-2-fluorobenzyl chloride.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with deionized water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Chloro-2-fluorophenylacetonitrile**.

## General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of **4-Chloro-2-fluorophenylacetonitrile**.

## Conclusion

**4-Chloro-2-fluorophenylacetonitrile** is a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel anticancer agents targeting the p53-MDM2 pathway. This guide provides a summary of its chemical identity, physicochemical properties, and its role in drug development. The provided adapted synthesis protocol and workflow offer a practical starting point for its laboratory preparation. Further research into its properties and applications is warranted to fully explore its potential in the development of new therapeutics.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-2-fluorophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-fluorophenylacetonitrile]

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